Physicochemical Profiling of 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile: A Technical Whitepaper
Physicochemical Profiling of 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile: A Technical Whitepaper
Executive Summary
In the landscape of modern drug discovery and agrochemical development, the 1,3-thiazole ring serves as a privileged pharmacophore. The compound 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile (CAS: 1803581-29-4) represents a highly functionalized, densely substituted heterocyclic building block[1].
As a Senior Application Scientist, I approach the characterization of this molecule not just as a static list of properties, but as a dynamic interplay of electronic effects. The specific substitution pattern of this scaffold creates a unique "push-pull" electronic system: the C2-dimethylamino group acts as an electron donor (+M effect), while the C4-chloro (-I effect) and C5-carbonitrile (-I, -M effects) act as strong electron-withdrawing groups. This delocalizes the lone pair on the exocyclic nitrogen, drastically reducing its basicity. Consequently, the molecule remains entirely neutral at physiological pH (7.4), fundamentally dictating its solubility, lipophilicity, and permeability profiles.
Structural & Quantitative Physicochemical Parameters
Before initiating empirical bench-work, establishing a robust theoretical baseline is critical. The following table summarizes the core physicochemical properties derived from structural analysis and predictive modeling[2],[3].
| Property | Value | Method / Source |
| CAS Number | 1803581-29-4 | Chemical Registry[1] |
| Molecular Formula | C6H6ClN3S | Structural Analysis |
| Molecular Weight | 187.65 g/mol | Computed[1] |
| Exact Mass | 186.997 Da | Computed[2] |
| Topological Polar Surface Area (TPSA) | ~65.2 Ų | Predictive Modeling |
| Hydrogen Bond Donors | 0 | Structural Analysis[2] |
| Hydrogen Bond Acceptors | 3 | Structural Analysis[2] |
| Rotatable Bonds | 1 | Structural Analysis[2] |
Insight: The TPSA of 65.2 Ų falls perfectly within the optimal range for passive oral absorption (typically < 120 Ų), while the lack of hydrogen bond donors suggests a high propensity for passive membrane permeability.
Causality-Driven Experimental Methodologies
To mitigate the risk of artifactual data during early-stage profiling, every analytical workflow must be designed as a self-validating system . Below are the field-proven protocols for empirically determining the lipophilicity and aqueous solubility of this specific thiazole derivative.
Protocol A: High-Throughput Shake-Flask LogD (pH 7.4) Determination
Causality: While LogP measures lipophilicity of the unionized species, LogD is critical as it accounts for the ionization state at physiological pH. Although the push-pull nature of this molecule suggests it is neutral at pH 7.4, empirical verification via LC-MS is mandatory to rule out unexpected protonation states.
-
Preparation of Phases: Mutually saturate 1-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) by vigorously stirring for 24 hours.
-
Why? This prevents volume shifts during the actual experiment, ensuring that concentration measurements are not skewed by solvent partitioning.
-
-
Analyte Spiking: Dissolve 1.0 mg of the compound in 1 mL of the mutually saturated octanol to create the stock phase.
-
Partitioning: In a glass HPLC vial, mix 500 µL of the spiked octanol phase with 500 µL of the aqueous phase. Shake at 25°C for 60 minutes at 300 rpm.
-
Why? 60 minutes is sufficient to reach thermodynamic equilibrium without risking the hydrolysis of the sensitive C5-carbonitrile group.
-
-
Phase Separation: Centrifuge the vials at 3000 x g for 10 minutes to break any micro-emulsions.
-
Quantification & Self-Validation: Analyze both the octanol and aqueous phases using UPLC-UV/MS.
-
Self-Validation Check: Calculate the mass balance by summing the absolute quantities of the analyte in both phases. A recovery of 95-105% validates that no compound was lost to non-specific binding on the glass walls or degraded during incubation. Calculate LogD = log10([Octanol]/[Aqueous]).
-
Protocol B: Kinetic Aqueous Solubility via Laser Nephelometry
Causality: The highly lipophilic C4-chloro group can induce aggregation in aqueous media, which confounds biological assays (e.g., false positives in biochemical screens due to light scattering).
-
Stock Solution: Prepare a 10 mM stock in 100% LC-MS grade DMSO.
-
Serial Dilution: Create a concentration gradient (1 µM to 500 µM) in 50 mM HEPES buffer (pH 7.4), ensuring the final DMSO concentration is exactly 1% across all wells.
-
Why? Maintaining a constant 1% DMSO co-solvent normalizes the artificial solubilizing effect of DMSO, allowing for a true comparison across the concentration gradient.
-
-
Incubation: Incubate the 96-well microtiter plate at 37°C for 2 hours.
-
Measurement & Self-Validation: Measure forward-scattered light using a laser nephelometer.
-
Self-Validation Check: Include a highly soluble reference standard (e.g., caffeine) and a poorly soluble standard (e.g., amiodarone) on the same plate. The assay is validated only if the nephelometric inflection points for these standards fall within their established historical ranges.
-
Physicochemical Characterization Workflow
Fig 1. Self-validating physicochemical characterization workflow for thiazole derivatives.
Structure-Property Relationships (SPR) & ADME Implications
From an applied screening perspective, the physicochemical data of 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile directly informs its ADME (Absorption, Distribution, Metabolism, and Excretion) profile:
-
Metabolic Soft Spots: The dimethylamino group is a classic liability for N-dealkylation by hepatic cytochrome P450 enzymes (specifically CYP3A4). During lead optimization, if microsomal clearance is too high, substituting this with a structurally rigidified amine (e.g., an azetidine or morpholine ring) is a logical next step.
-
Target Engagement: The C5-carbonitrile acts as a strong hydrogen bond acceptor. In kinase inhibitor design, this moiety is frequently utilized to interact with the backbone amides of the kinase hinge region.
-
Permeability vs. Solubility Trade-off: The C4-chloro group significantly boosts lipophilicity and membrane permeability but limits aqueous solubility. Formulation strategies (such as amorphous solid dispersions) may be required if this scaffold is advanced into in vivo efficacy models.
References
-
Title : 1803581-29-4, 4-chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile Source : Accela ChemBio URL : [Link]
-
Title : Computed Chemical and Physical Properties Source : PubChem Database (National Center for Biotechnology Information) URL :[Link]
Sources
- 1. 1803581-29-4,4-chloro-2-(dimethylamino)-1,3-thiazole-5-carbonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 2,2,14,14-Tetramethyl-7,9,19,21-tetraoxapentacyclo[20.2.2.23,6.210,13.215,18]dotriaconta-1(24),3(32),4,6(31),10(30),11,13(29),15,17,22,25,27-dodecaene-8,20-dione | C32H28O6 | CID 10864115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
